2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an azepane sulfonyl group, and a benzodioxin moiety, making it an interesting subject for research and development.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c25-20(22-16-5-7-18-19(13-16)30-12-11-29-18)15-23-14-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,13-14H,1-4,9-12,15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZCFOBXCTLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the azepane sulfonyl group, and the attachment of the benzodioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
- 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its unique combination of functional groups and structural features
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, interaction with biological targets, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 310.38 g/mol
Structural Features
The compound features:
- An azepane sulfonyl group .
- A dihydropyridinone ring .
- An N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide moiety.
This unique arrangement of functional groups is believed to influence its biological activity significantly.
Preliminary studies indicate that the compound may function as an enzyme inhibitor or modulate receptor activity. Its mechanism of action could involve:
- Binding to active sites on enzymes or receptors.
- Influencing various biochemical pathways and cellular processes.
Biological Assays
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : Shows potential as an acetylcholinesterase inhibitor.
- Anticancer Properties : Similar compounds have demonstrated anticancer effects in various studies.
Interaction Studies
Interaction studies typically employ techniques such as:
- Molecular Docking : Used to predict the binding affinity and orientation of the compound with target proteins.
- In Vitro Assays : To evaluate the biological efficacy against specific pathogens or cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections .
Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of related compounds. The findings revealed strong inhibitory activity against urease and acetylcholinesterase, indicating the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthesis
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves several steps:
- Formation of the azepane sulfonyl group.
- Construction of the dihydropyridinone ring.
- Coupling with the benzodioxin moiety.
Each step requires optimization to achieve high yields and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | Sulfonyl chloride |
| 2 | Cyclization | Base catalysts |
| 3 | Coupling | Acetic anhydride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
